molecular formula C13H20N2O2 B14798055 2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide

Cat. No.: B14798055
M. Wt: 236.31 g/mol
InChI Key: XFIGDNDEWOITCP-UHFFFAOYSA-N
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Description

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide is an organic compound that features an amide functional group, an amino group, and a methoxy-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized by reacting 4-methoxybenzaldehyde with 2-amino-3-methylbutanoic acid in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) . The reaction typically occurs under mild conditions, with the reducing agent selectively reducing the imine intermediate to form the desired amide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The use of catalytic hydrogenation with metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) can also be employed to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide and amino groups can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxy group on the phenyl ring can also participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-methoxyanilino)methyl]phenol
  • 2-(anilinomethyl)phenol
  • 2-[(4-chlorophenyl)aminomethyl]-6-methoxyphenol

Uniqueness

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group on the phenyl ring enhances its hydrophobic interactions, while the amino and amide groups provide opportunities for hydrogen bonding and electrostatic interactions, making it a versatile compound for various applications .

Properties

IUPAC Name

2-amino-N-[(4-methoxyphenyl)methyl]-3-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)12(14)13(16)15-8-10-4-6-11(17-3)7-5-10/h4-7,9,12H,8,14H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIGDNDEWOITCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NCC1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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